molecular formula C17H16N2O3 B1204811 4-methoxy-2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol

4-methoxy-2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol

Cat. No.: B1204811
M. Wt: 296.32 g/mol
InChI Key: RZODUFKQXLUCTQ-UHFFFAOYSA-N
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Description

4-methoxy-2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol is an organic compound with the molecular formula C18H18N2O3

Scientific Research Applications

4-methoxy-2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol typically involves multi-step organic reactionsSpecific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. Techniques such as continuous flow reactors and advanced purification methods are often employed to ensure high-quality production .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction pathway and product distribution .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of functionalized derivatives .

Mechanism of Action

The mechanism of action of 4-methoxy-2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol involves its interaction with specific molecular targets and pathways. For instance, its phenolic structure allows it to act as an antioxidant by donating hydrogen atoms to neutralize free radicals. Additionally, the pyrazole ring can interact with various enzymes, potentially inhibiting or modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methoxy-2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol is unique due to the combination of its methoxyphenyl and pyrazole groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C17H16N2O3

Molecular Weight

296.32 g/mol

IUPAC Name

4-methoxy-2-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]phenol

InChI

InChI=1S/C17H16N2O3/c1-21-12-5-3-11(4-6-12)15-10-16(19-18-15)14-9-13(22-2)7-8-17(14)20/h3-10,20H,1-2H3,(H,18,19)

InChI Key

RZODUFKQXLUCTQ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=NNC(=C2)C3=C(C=CC(=C3)OC)O

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=C2)C3=C(C=CC(=C3)OC)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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